tert-Butyl 3-formylbenzylcarbamate
CAS No.: 170853-04-0
Cat. No.: VC20923412
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170853-04-0 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | tert-butyl N-[(3-formylphenyl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) |
| Standard InChI Key | JORXNWZTJLYRQA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O |
Introduction
Chemical Identity and Structure
Basic Information
tert-Butyl 3-formylbenzylcarbamate is an organic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It is also known by several synonyms including N-Boc-3-formylbenzylamine, tert-butyl N-(3-formylbenzyl)carbamate, and 3-(Aminomethyl)benzaldehyde, N-BOC protected . The compound features a carbamate group derived from the reaction of an amine with a carbonyl compound, and it incorporates both a tert-butyl group and a formyl functionality attached to a benzyl structure .
Structural Characteristics
Structurally, tert-Butyl 3-formylbenzylcarbamate contains several key components:
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A tert-butyl group that provides steric hindrance and influences its reactivity
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A carbamate (–NHCOO–) functional group that connects the tert-butyl and benzyl moieties
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A benzene ring with a formyl group (–CHO) at the meta position
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A methylene bridge connecting the amino group to the aromatic ring
The presence of these structural features contributes to the compound's chemical behavior and potential applications in organic synthesis .
Physical Properties
The physical properties of tert-Butyl 3-formylbenzylcarbamate are summarized in the following table:
Chemical Properties and Reactivity
Functional Group Analysis
tert-Butyl 3-formylbenzylcarbamate contains multiple functional groups that contribute to its chemical reactivity:
The carbamate group (–NHCOO–) is relatively stable but can undergo hydrolysis under acidic or basic conditions. This group serves as a protecting group for the amine functionality, which is commonly utilized in organic synthesis to prevent unwanted side reactions .
The formyl group (–CHO) is highly reactive and can participate in numerous transformations including oxidation, reduction, and condensation reactions. This aldehyde functionality makes the compound valuable as a building block in more complex syntheses .
The tert-butyl group provides steric hindrance and influences the compound's solubility and reactivity. It also offers acid-labile protection that can be selectively removed under specific conditions .
Reactivity Profile
The reactivity of tert-Butyl 3-formylbenzylcarbamate is largely governed by its functional groups:
The formyl group can undergo various reactions including:
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Oxidation to form carboxylic acids
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Reduction to alcohols
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Condensation with amines to form imines
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Aldol reactions with other carbonyl compounds
The carbamate group can be cleaved under acidic conditions (such as trifluoroacetic acid or HCl) to reveal the free amine, making this compound an excellent precursor for introducing primary amine functionality into molecules .
Synthesis and Production Methods
Synthetic Routes
While the search results don't provide specific synthetic routes for tert-Butyl 3-formylbenzylcarbamate, typical methods for similar compounds generally involve:
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Protection of the amine group of 3-(aminomethyl)benzaldehyde using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide.
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Alternatively, the synthesis might proceed through the Boc-protection of 3-(aminomethyl)benzyl alcohol, followed by selective oxidation of the benzyl alcohol to the corresponding benzaldehyde.
These synthetic approaches would typically be conducted in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile under mild conditions to preserve the reactive formyl group.
Industrial Production Considerations
For industrial-scale production, factors such as reagent cost, safety, and environmental impact would need to be considered. The scale-up of reactions involving reactive aldehydes requires careful control of reaction conditions to minimize side reactions and ensure product purity .
Applications and Uses
Role in Organic Synthesis
tert-Butyl 3-formylbenzylcarbamate serves as a versatile building block in organic synthesis due to its bifunctional nature. The protected amine can be selectively deprotected after transformations of the aldehyde functionality, allowing for sequential functionalization strategies .
The compound is particularly valuable in multi-step syntheses where control over the timing of amine deprotection is crucial. The Boc (tert-butyloxycarbonyl) group provides a reliable, orthogonal protection strategy compatible with many other functional group transformations .
Pharmaceutical Applications
As an intermediate in pharmaceutical synthesis, tert-Butyl 3-formylbenzylcarbamate can serve as a precursor for compounds containing the 3-substituted benzylamine motif, which appears in various bioactive molecules. The formyl group provides a handle for introducing additional functionality through condensation or addition reactions, potentially leading to compounds with diverse pharmacological properties .
Research Significance
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